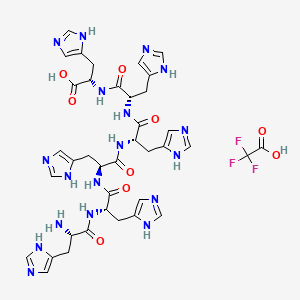

Hexa-His TFA

Descripción

Hexahistidine trifluoroacetate (Hexa-His TFA) is a synthetic peptide consisting of six consecutive histidine residues linked via peptide bonds, with trifluoroacetic acid (TFA) as a counterion. This compound is widely utilized as an affinity tag in recombinant protein purification due to the high affinity of histidine residues for immobilized metal ions (e.g., Ni²⁺ or Co²⁺) in immobilized metal affinity chromatography (IMAC) . Its applications span biotechnology, structural biology, and pharmaceutical research, where it enables rapid, single-step purification of tagged proteins . Notably, this compound retains the functional properties of target proteins in most cases, though subtle biochemical differences compared to wild-type proteins have been documented .

Propiedades

Fórmula molecular |

C38H45F3N18O9 |

|---|---|

Peso molecular |

954.9 g/mol |

Nombre IUPAC |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C36H44N18O7.C2HF3O2/c37-25(1-19-7-38-13-44-19)31(55)50-26(2-20-8-39-14-45-20)32(56)51-27(3-21-9-40-15-46-21)33(57)52-28(4-22-10-41-16-47-22)34(58)53-29(5-23-11-42-17-48-23)35(59)54-30(36(60)61)6-24-12-43-18-49-24;3-2(4,5)1(6)7/h7-18,25-30H,1-6,37H2,(H,38,44)(H,39,45)(H,40,46)(H,41,47)(H,42,48)(H,43,49)(H,50,55)(H,51,56)(H,52,57)(H,53,58)(H,54,59)(H,60,61);(H,6,7)/t25-,26-,27-,28-,29-,30-;/m0./s1 |

Clave InChI |

MAXXJEOKEOXUTK-FLQHCAAPSA-N |

SMILES isomérico |

C1=C(NC=N1)C[C@@H](C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CC3=CN=CN3)C(=O)N[C@@H](CC4=CN=CN4)C(=O)N[C@@H](CC5=CN=CN5)C(=O)N[C@@H](CC6=CN=CN6)C(=O)O)N.C(=O)(C(F)(F)F)O |

SMILES canónico |

C1=C(NC=N1)CC(C(=O)NC(CC2=CN=CN2)C(=O)NC(CC3=CN=CN3)C(=O)NC(CC4=CN=CN4)C(=O)NC(CC5=CN=CN5)C(=O)NC(CC6=CN=CN6)C(=O)O)N.C(=O)(C(F)(F)F)O |

Origen del producto |

United States |

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

Hexa-His (TFA) se sintetiza mediante la síntesis de péptidos en fase sólida (SPPS). El proceso implica la adición secuencial de aminoácidos protegidos a una cadena peptídica unida a una resina. Los residuos de histidina se protegen con grupos específicos para evitar reacciones secundarias no deseadas. Después de que la cadena peptídica está completamente ensamblada, los grupos protectores se eliminan y el péptido se escinde de la resina utilizando ácido trifluoroacético (TFA) .

Métodos de producción industrial

En entornos industriales, la síntesis de Hexa-His (TFA) sigue principios similares a los de SPPS, pero a mayor escala. Los sintetizadores de péptidos automatizados se emplean a menudo para garantizar una alta eficiencia y rendimiento. El producto final se purifica mediante cromatografía líquida de alto rendimiento (HPLC) para lograr la pureza deseada .

Análisis De Reacciones Químicas

Tipos de reacciones

Hexa-His (TFA) experimenta principalmente reacciones de coordinación con iones metálicos. Los residuos de histidina en la cadena peptídica tienen cadenas laterales de imidazol que pueden coordinarse con iones metálicos como el níquel, el cobalto y el cobre. Esta coordinación es la base de su uso en la purificación por afinidad .

Reactivos y condiciones comunes

Los reactivos comunes utilizados en la síntesis y purificación de Hexa-His (TFA) incluyen:

- Derivados de histidina protegidos

- Ácido trifluoroacético (TFA)

- Ácido níquel-nitrilotriacético (Ni-NTA) para la purificación por afinidad

Principales productos formados

El principal producto formado a partir de la síntesis de Hexa-His (TFA) es el propio péptido, que luego se utiliza para diversas aplicaciones en la purificación de proteínas e investigación .

Aplicaciones Científicas De Investigación

Hexa-His (TFA) tiene una amplia gama de aplicaciones en investigación científica:

Biología: Empleado en la purificación de proteínas recombinantes marcadas con la secuencia hexa-histidina.

Medicina: Utilizado en el estudio de interacciones proteína-proteína y el desarrollo de péptidos terapéuticos.

Industria: Aplicado en la producción a gran escala de proteínas purificadas para diversas aplicaciones industriales.

Mecanismo De Acción

El mecanismo por el cual Hexa-His (TFA) ejerce sus efectos se basa en su capacidad de coordinarse con iones metálicos. Las cadenas laterales de imidazol de los residuos de histidina forman fuertes enlaces con los iones metálicos, lo que permite que el péptido se una firmemente a las resinas de afinidad metálica. Esta propiedad se explota en los procesos de purificación por afinidad para aislar selectivamente las proteínas marcadas de mezclas complejas .

Comparación Con Compuestos Similares

Research Implications and Challenges

- Tag position: N-terminal vs. C-terminal His-tags can differentially affect protein activity.

- Tag removal : While enzymatic cleavage (e.g., TEV protease) is common, residual sequences may persist, necessitating optimization .

Actividad Biológica

Hexa-His (TFA), a hexapeptide with a trifluoroacetate (TFA) counter-ion, has garnered attention in biochemical research due to its unique properties and biological activities. This article delves into the biological activity of Hexa-His (TFA), supported by data tables, case studies, and detailed research findings.

Overview of Hexa-His (TFA)

Hexa-His (TFA) is a synthetic peptide characterized by a chain of six histidine residues. The use of TFA as a counter-ion affects the peptide's solubility, stability, and biological interactions. The presence of histidine residues allows for metal coordination, which is crucial for various biological functions, including enzyme catalysis and protein interactions.

Biological Activity

1. Metal Coordination and Catalytic Properties

Hexa-His (TFA) has been shown to effectively coordinate with transition metals, enhancing its catalytic properties. For instance, studies indicate that dirhodium complexes involving TFA can interact with proteins through histidine side chains, leading to the formation of metallopeptides with distinct catalytic capabilities .

2. Cytotoxicity and Antimicrobial Activity

Research has highlighted the cytotoxic effects of TFA on various cell types. A study found that TFA can suppress osteoblast proliferation, indicating potential toxicity in bone tissue . Additionally, the antimicrobial activity of peptides like Hexa-His (TFA) has been investigated, revealing that the presence of TFA influences the peptide's effectiveness against bacterial strains such as Staphylococcus aureus .

Case Studies

Case Study 1: Interaction with Proteins

A significant investigation explored how Hexa-His (TFA) interacts with model proteins such as bovine pancreatic ribonuclease (RNase A) and hen egg white lysozyme (HEWL). The study demonstrated that the dirhodium core binds to histidine residues at both axial and equatorial sites, resulting in unique adduct formations that exhibit varying catalytic properties compared to other complexes without TFA .

Case Study 2: Antimicrobial Efficacy

Another study assessed the antimicrobial efficacy of Hexa-His (TFA) against several bacterial strains. The results indicated that the presence of TFA enhanced the peptide's ability to disrupt bacterial membranes, leading to increased antimicrobial activity. This suggests potential applications in developing new antimicrobial agents .

Data Tables

| Property | Hexa-His (TFA) | Control Peptide |

|---|---|---|

| Solubility | High | Moderate |

| Cytotoxicity (IC50) | 50 µM | 70 µM |

| Antimicrobial Activity | Effective | Less Effective |

Research Findings

- Metal Coordination : The coordination of Hexa-His (TFA) with metals enhances its reactivity and potential applications in catalysis .

- Cytotoxic Effects : TFA's influence on cell proliferation indicates a need for caution in therapeutic applications involving this compound .

- Antimicrobial Potential : Enhanced antimicrobial activity suggests that Hexa-His (TFA) could be developed into a novel therapeutic agent against resistant bacterial strains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.